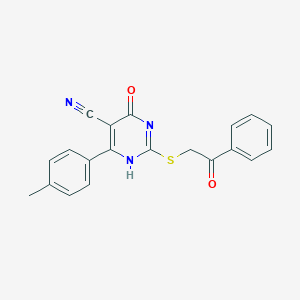![molecular formula C26H22N6O B292211 3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B292211.png)
3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine, also known as EDP-PPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. The compound is a pyrazolo[1,5-a]pyrimidine derivative that has shown promising results in preclinical studies as an anti-cancer agent. In
Wirkmechanismus
The exact mechanism of action of 3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine is not fully understood. However, studies have suggested that the compound exerts its anti-cancer effects by inhibiting the activity of protein kinase CK2, a key regulator of cell growth and survival. 3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has been shown to bind to the ATP-binding site of CK2 and inhibit its activity, leading to the suppression of downstream signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects
3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. The compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. Moreover, 3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has been shown to induce autophagy, a process by which cells recycle their own components, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine is its potent anti-cancer activity, which has been demonstrated in preclinical studies. Moreover, the compound has shown minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, one of the limitations of 3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Moreover, further studies are needed to determine the optimal dosage and administration schedule of the compound.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Moreover, further studies are needed to elucidate the exact mechanism of action of 3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine and identify its downstream targets. Additionally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans and determine its potential use in cancer therapy. Finally, the development of novel formulations and delivery systems may enhance the bioavailability and efficacy of 3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine and improve its clinical utility.
Conclusion
In conclusion, 3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine is a promising anti-cancer agent that has shown potent activity against various cancer cell lines in preclinical studies. The compound inhibits the activity of protein kinase CK2, leading to the suppression of downstream signaling pathways that promote cancer cell proliferation and survival. 3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has minimal toxicity in normal cells and tissues and has shown synergistic effects with other anti-cancer agents, making it a promising candidate for combination therapy. However, further studies are needed to determine the optimal dosage and administration schedule of the compound and evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine involves the reaction of 4-ethoxyaniline with 2,4-diphenyl-1H-pyrazol-3-amine in the presence of sodium hydride and dimethylformamide. The resulting product is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with 2-aminopyrimidine in the presence of sodium acetate and acetic acid. The final product is purified using column chromatography to obtain pure 3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine.
Wissenschaftliche Forschungsanwendungen
3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has been extensively studied for its anti-cancer properties. In preclinical studies, the compound has shown potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 3-[(4-Ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has also been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth in animal models of cancer. Moreover, the compound has demonstrated synergistic effects with other anti-cancer agents, suggesting its potential use in combination therapy.
Eigenschaften
Molekularformel |
C26H22N6O |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
3-[(4-ethoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C26H22N6O/c1-2-33-21-15-13-20(14-16-21)29-30-24-25(27)31-32-23(19-11-7-4-8-12-19)17-22(28-26(24)32)18-9-5-3-6-10-18/h3-17H,2H2,1H3,(H2,27,31) |
InChI-Schlüssel |
WHDBVSYNYHEYOA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=NC2=C3N=C(C=C(N3N=C2N)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=NC2=C3N=C(C=C(N3N=C2N)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292130.png)
![ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B292131.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292132.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B292134.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile](/img/structure/B292136.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B292137.png)
![3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile](/img/structure/B292138.png)
![3-amino-7-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile](/img/structure/B292139.png)
![Ethyl 6-cyano-1-(4-fluorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292140.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-7-(4-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292141.png)
![Ethyl 6-cyano-7-(4-methoxyphenyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292142.png)
![Ethyl 6-cyano-7-ethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292147.png)
![Ethyl 6-cyano-7-ethyl-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292149.png)